N-[2-(3,4-dimethoxyphenyl)ethyl](2-imino-5-oxo-1-pentyl(1,6-dihydropyridino[1, 2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide
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Overview
Description
N-2-(3,4-dimethoxyphenyl)ethyl)carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-(3,4-dimethoxyphenyl)ethyl)carboxamide typically involves multiple steps, starting from simpler precursor molecules. The process may include:
Formation of the aromatic core: This step involves the synthesis of the aromatic rings through methods such as Friedel-Crafts acylation or alkylation.
Introduction of functional groups: Functional groups like methoxy and imino groups are introduced using reagents such as methanol and ammonia under specific conditions.
Coupling reactions: The final step involves coupling the aromatic core with other functionalized molecules to form the complete structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-2-(3,4-dimethoxyphenyl)ethyl)carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-2-(3,4-dimethoxyphenyl)ethyl)carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-2-(3,4-dimethoxyphenyl)ethyl)carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Shares a similar aromatic core but differs in functional groups.
N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: Another compound with a similar structure but different functional groups.
Uniqueness
N-2-(3,4-dimethoxyphenyl)ethyl)carboxamide is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H31N5O4 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H31N5O4/c1-4-5-7-15-32-24(28)19(17-20-25(32)30-23-9-6-8-14-31(23)27(20)34)26(33)29-13-12-18-10-11-21(35-2)22(16-18)36-3/h6,8-11,14,16-17,28H,4-5,7,12-13,15H2,1-3H3,(H,29,33) |
InChI Key |
XPWQQSIPICVJNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
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